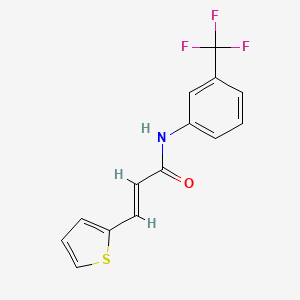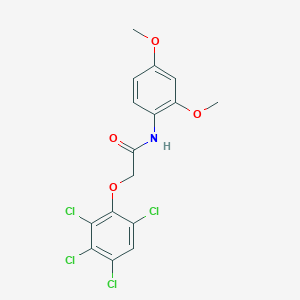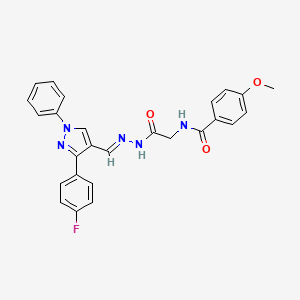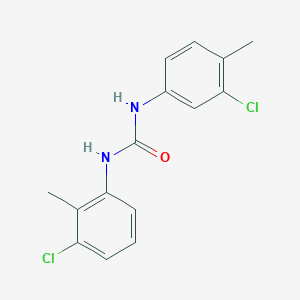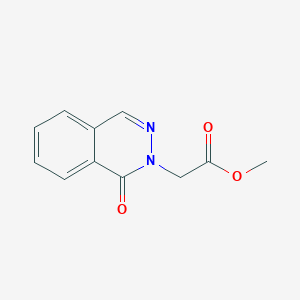![molecular formula C6H5NO2S B11943916 2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)
2-[(Z)-2-nitroethenyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-2-nitroethenyl]thiophene is a compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophenes are known for their aromatic properties and are widely used in various fields due to their stability and reactivity. The specific structure of this compound includes a nitroethenyl group attached to the thiophene ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-nitroethenyl]thiophene can be achieved through various methods. One common approach involves the condensation of thiophene-2-carbaldehyde with nitromethane in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-nitroethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions at the thiophene ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-[(Z)-2-nitroethenyl]thiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Z)-2-nitroethenyl]thiophene involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The thiophene ring can also engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2-nitrothiophene: A similar compound with a nitro group directly attached to the thiophene ring.
2-[(E)-2-nitroethenyl]thiophene: The E-isomer of the compound with different spatial arrangement.
Uniqueness
2-[(Z)-2-nitroethenyl]thiophene is unique due to the presence of the Z-configuration of the nitroethenyl group, which can influence its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its E-isomer and other related compounds.
Properties
Molecular Formula |
C6H5NO2S |
|---|---|
Molecular Weight |
155.18 g/mol |
IUPAC Name |
2-[(Z)-2-nitroethenyl]thiophene |
InChI |
InChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3- |
InChI Key |
UTPOWFFIBWOQRK-ARJAWSKDSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


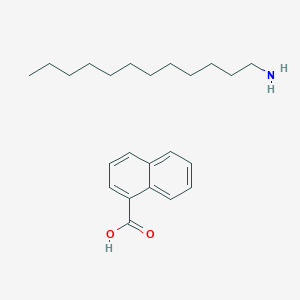
![Ethyl 6-bromo-8-(1-piperidinyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11943839.png)


